molecular formula C25H21N3O3S2 B2542169 4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864859-50-7

4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No. B2542169
CAS RN: 864859-50-7
M. Wt: 475.58
InChI Key: GYZVEYOKDQONPD-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have shown to undergo various chemical reactions. For instance, they have been prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention due to their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These compounds are evaluated both in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules are compared with standard reference drugs. Notably, the new benzothiazole derivatives exhibit promising inhibition potency against M. tuberculosis.

Mechanism of Action: The mechanism of resistance of anti-TB drugs is an essential aspect to consider. Understanding how these compounds interact with their target proteins provides insights into their efficacy. For instance, molecular docking studies against the target protein DprE1 have been conducted to identify potent inhibitors with enhanced anti-tubercular activity.

Antitumor and Cytotoxic Activity

Thiazole-based compounds, including benzothiazoles, have demonstrated diverse biological activities. Some derivatives exhibit antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and tested on human tumor cell lines. These compounds showed potent effects against prostate cancer .

Light-Emitting Materials

Continuing the exploration of benzothiazole derivatives, researchers have synthesized a benzothiazole-based coumarin compound. The reaction involved N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide and salicylaldehyde. This compound may find applications in light-emitting materials .

properties

IUPAC Name

4-acetyl-N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-14(29)16-7-9-17(10-8-16)23(31)27-25-22(24-26-19-5-3-4-6-20(19)32-24)18-11-12-28(15(2)30)13-21(18)33-25/h3-10H,11-13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVEYOKDQONPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

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